REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:13]3[C:8](=[C:9]([CH3:17])[C:10]([F:16])=[C:11](F)[C:12]=3[F:14])[C:7](=[O:18])[C:6]([C:19]([OH:21])=[O:20])=[CH:5]2)[CH2:3][CH2:2]1.C(OC([NH:29][CH:30]1[CH2:34][CH2:33][NH:32][CH2:31]1)=O)(C)(C)C.C(N(CC)CC)C>C(#N)C>[NH2:29][CH:30]1[CH2:34][CH2:33][N:32]([C:11]2[C:12]([F:14])=[C:13]3[C:8]([C:7](=[O:18])[C:6]([C:19]([OH:21])=[O:20])=[CH:5][N:4]3[CH:1]3[CH2:3][CH2:2]3)=[C:9]([CH3:17])[C:10]=2[F:16])[CH2:31]1
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Name
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1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acid
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C1(CC1)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)C)=O)C(=O)O
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Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1CNCC1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was refluxed for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The precipitate was removed by filtration
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Type
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WASH
|
Details
|
washed with acetonitrile and ether
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Type
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TEMPERATURE
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Details
|
20 mL of glacial acetic acid and was heated at 60° C. for 2 hours
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Duration
|
2 h
|
Type
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CONCENTRATION
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Details
|
The solution was concentrated to an oil which
|
Type
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CUSTOM
|
Details
|
was triturated with isopropanol
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Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C(=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |